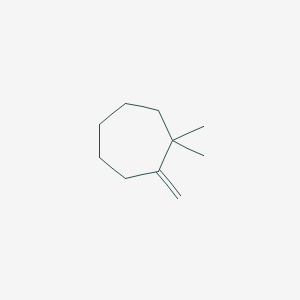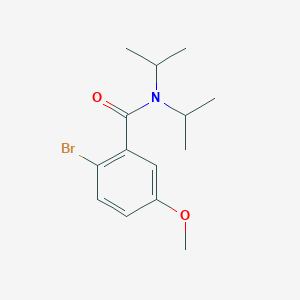
2-Bromo-N,N-diisopropyl-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide can be achieved through various synthetic routes. One common method involves the bromination of 5-methoxy-N,N-bis(1-methylethyl)benzamide using bromine or a bromine source under controlled conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity . The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methoxybenzamide: Lacks the N,N-bis(1-methylethyl) substitution, resulting in different chemical properties and reactivity.
5-Methoxy-N,N-bis(1-methylethyl)benzamide:
Uniqueness
2-Bromo-5-methoxy-N,N-bis(1-methylethyl)benzamide is unique due to the presence of both the bromine atom and the N,N-bis(1-methylethyl) substitution. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C14H20BrNO2 |
|---|---|
Peso molecular |
314.22 g/mol |
Nombre IUPAC |
2-bromo-5-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C14H20BrNO2/c1-9(2)16(10(3)4)14(17)12-8-11(18-5)6-7-13(12)15/h6-10H,1-5H3 |
Clave InChI |
APKGXNJDGJUQMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


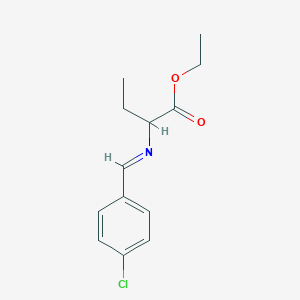
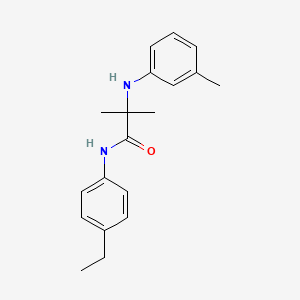
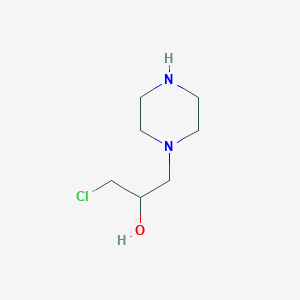
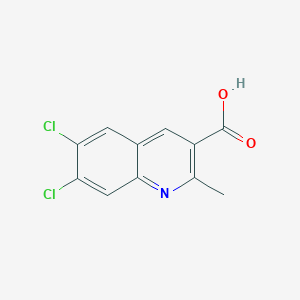
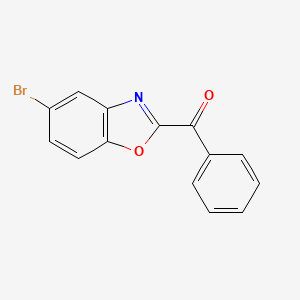
![propan-2-yl (2S)-2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[(2S,4S)-4-sulfanylpyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14134663.png)


![3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(naphthalen-1-yl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14134675.png)
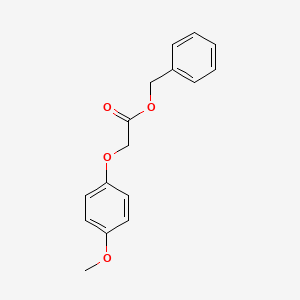
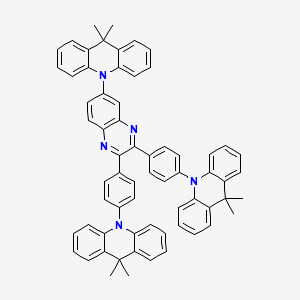
![3-methoxy-N'-[(E)-pyridin-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B14134705.png)
![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)
